N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2,5-Dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a central 1,3-thiazole ring substituted with a 3-methylphenyl group at position 2 and a methyl group at position 4. The thiazole moiety is linked via an ethyl spacer to an ethanediamide group, which is further substituted with a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(12-14)23-25-17(4)20(29-23)10-11-24-21(27)22(28)26-19-13-15(2)8-9-16(19)3/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMJOHGUCOKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide exhibit anticancer properties. Research suggests that thiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based compounds significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Thiazole-containing compounds are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
Research Findings : In a study assessing the anti-inflammatory effects of thiazole derivatives, it was found that these compounds could downregulate the expression of TNF-alpha and IL-6 in macrophages, indicating potential therapeutic uses in inflammatory diseases.
Neuroprotective Potential
The neuroprotective effects of thiazole derivatives have gained attention due to their ability to cross the blood-brain barrier. This compound may offer protection against neurodegenerative diseases.
Case Study : A publication highlighted that a related thiazole compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that include:
- Formation of the thiazole ring : Utilizing commercially available precursors.
- Amidation reactions : To introduce the amine functionalities.
Optimization studies have focused on improving yield and purity through various reaction conditions and purification techniques such as chromatography.
Mechanism of Action
The mechanism of action of N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Moieties
The compound shares structural similarities with several heterocyclic derivatives documented in the literature:
Key Observations :
Physicochemical Properties
However, inferences can be drawn from structurally related molecules:
Key Observations :
- Spectral Signatures : The ethanediamide group in the target compound is expected to show strong C=O stretching vibrations near 1670 cm⁻¹, similar to benzamide derivatives in .
Biological Activity
Chemical Structure and Properties
The chemical structure of N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₃S
- Molecular Weight: 317.46 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of dimethylphenyl and methyl groups may enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antimicrobial Activity: Thiazole derivatives are often explored for their antimicrobial properties. Studies have shown that modifications to the thiazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Some derivatives have been reported to inhibit inflammatory pathways, potentially through the modulation of cytokine release or by inhibiting specific enzymes involved in inflammation.
- Antitumor Activity: Preliminary studies suggest that thiazole-containing compounds may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-based compounds similar to the one :
Table 1: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed:
- Absorption: Lipophilicity may enhance absorption through biological membranes.
- Distribution: The ability to cross the blood-brain barrier could be significant for neurological applications.
- Metabolism: Cytochrome P450 enzymes may play a role in the metabolism of this compound.
- Excretion: Understanding renal or hepatic excretion pathways is essential for safety evaluations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves cyclization of thiazole precursors (e.g., using 2-amino-5-aryl-methylthiazole derivatives) followed by coupling with ethanediamide groups. Chloroacetyl chloride and triethylamine in dioxane or dichloromethane are common reagents for amide bond formation .
- Characterization : Key intermediates are monitored via TLC and purified by recrystallization (e.g., using ethanol-DMF mixtures). Structural confirmation employs and NMR spectroscopy for functional group analysis .
Q. How can researchers optimize reaction yields during the synthesis of thiazole-containing acetamide derivatives?
- Approach : Reaction conditions (temperature, solvent, stoichiometry) significantly impact yields. For example, refluxing in triethylamine improves cyclization efficiency for thiazole rings, while controlled addition of chloroacetyl chloride minimizes side reactions .
- Validation : Comparative yield tables (e.g., 60–85% yields for thiazole intermediates under varying solvents) highlight optimal protocols. Recrystallization purity is confirmed via melting point analysis .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in thiazole-ethanediamide derivatives, and how are hydrogen-bonding networks analyzed?
- Crystallization : Single crystals are grown via slow evaporation of acetone or methanol solutions. X-ray diffraction data collected at 100–150 K (e.g., using MoKα radiation) resolves bond lengths and angles .
- Hydrogen Bonding : Intermolecular interactions (e.g., ) are identified using SHELXL for refinement. Intramolecular hydrogen bonds stabilize planar configurations in thiadiazole-thiazole hybrids, as seen in .
Q. How do structural modifications (e.g., methyl substituents) influence the biological activity of thiazole-acetamide compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
